N-Methyl-7H-dibenzo(c,g)carbazole

Description

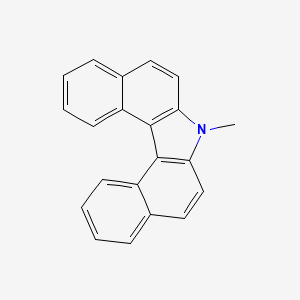

Structure

3D Structure

Properties

IUPAC Name |

12-methyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)21-17-9-5-3-7-15(17)11-13-19(21)22/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOZXXIZLLMJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181557 | |

| Record name | N-Methyl-7H-dibenzo(c,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27093-62-5 | |

| Record name | 7-Methyl-7H-dibenzo[c,g]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27093-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-7H-dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027093625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-7H-dibenzo(c,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-7H-DIBENZO(C,G)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW2LR35YB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Iii. Chemical Reactivity and Transformation Mechanisms of N Methyl 7h Dibenzo C,g Carbazole

Pathways of Electrophilic Reactivity on the Aromatic System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, driven by the attack of an electrophile on the electron-rich π-system. masterorganicchemistry.com In N-Methyl-7H-dibenzo(c,g)carbazole, the reactivity and regioselectivity of EAS are influenced by the fused ring system and the nitrogen heteroatom. The mechanism proceeds in two steps: the initial, rate-determining attack of the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by a rapid deprotonation to restore aromaticity. msu.edu

The nitrogen atom within the carbazole (B46965) moiety and the N-methyl group both act as electron-donating groups, activating the aromatic system towards electrophilic attack compared to unsubstituted polycyclic aromatic hydrocarbons. In related aza-PAHs, the presence of the nitrogen atom can significantly influence the regioselectivity of reactions like epoxide ring opening. rsc.org

Table 1: Regioselectivity in the Nitration of 7H-dibenzo[c,g]carbazole

| Reactant | Reagent | Position of Electrophilic Attack | Product(s) | Reference |

| 7H-dibenzo[c,g]carbazole | Nitric Acid | 5 and/or 9 | 5-Nitro-DBC, 9-Nitro-DBC | acs.org |

This table illustrates the specific sites of electrophilic attack on the parent dibenzocarbazole (B1207471) system, which is predictive for the N-methyl derivative.

Redox Chemistry and Associated Transformations

The redox behavior of this compound is characteristic of aza-PAHs, which can undergo both oxidation and reduction reactions. nih.gov The extended π-conjugated system and the nitrogen heteroatom are the primary sites for electron transfer processes.

Oxidation: Oxidation involves the removal of electrons from the molecule. The nitrogen atom, with its lone pair of electrons, can be oxidized, as can the electron-rich aromatic rings. This can lead to the formation of a radical cation. In the presence of oxygen and other oxidizing agents, further transformation can occur, leading to oxygenated products. The parent compound, carbazole, is known to be incompatible with strong oxidizing agents. chemicalbook.com This suggests that this compound would also be susceptible to degradation by strong oxidants.

Reduction: Reduction involves the addition of electrons to the molecule. This typically occurs across the aromatic system. For instance, catalytic hydrogenation can reduce the aromatic rings, although this often requires more forcing conditions than for simpler systems. msu.edu Another common transformation is the reduction of functional groups that may have been added to the ring, such as a nitro group being reduced to an amino group. msu.edu

The specific redox potentials for this compound are not widely documented, but its structure suggests it can participate in electron transfer reactions relevant to applications in materials science, such as in organic electronics where redox stability is crucial. nih.gov

Photochemical Reactivity and Photoactivation Mechanisms

Polycyclic aromatic hydrocarbons and their aza-analogs are known to be photochemically active. nih.gov Upon absorption of ultraviolet (UV) or visible light, this compound is promoted to an electronically excited state. This excited molecule can then undergo several de-excitation pathways, including fluorescence or reaction with other molecules. Its inherent fluorescence is a key property explored for applications in organic light-emitting diodes (OLEDs). ontosight.ai

A primary photochemical reaction for PAHs in the environment is photo-oxidation, which involves a reaction with molecular oxygen. nih.gov This process can lead to the formation of more water-soluble and often more reactive species. For PAHs trapped in aqueous ice and exposed to UV radiation, a dominant photochemical reaction is the addition of oxygen (O) and hydroxyl (OH) radicals, leading to the formation of alcohols and quinones. osti.gov This serves as a model for photochemical transformations in various environments.

The mechanism of photoactivation involves:

Excitation: The molecule absorbs a photon, promoting an electron to a higher energy orbital (excited singlet state).

Intersystem Crossing: The excited singlet state can convert to a more stable, longer-lived excited triplet state.

Reaction: The excited molecule, particularly the triplet state, can react with ground-state oxygen (a triplet diradical) to form singlet oxygen (a highly reactive electrophile) or can directly react with other substrates.

These photochemical reactions represent a significant degradation pathway for PAHs and aza-PAHs. du.edu The N-methyl group may subtly influence the absorption spectrum and the quantum yields of these photochemical processes compared to the unsubstituted 7H-dibenzo[c,g]carbazole.

Stability Under Varied Chemical Environments

The stability of this compound is a critical factor for its handling and application. Its large, fused aromatic structure confers significant thermal stability. ontosight.ai However, its reactivity profile shows susceptibility to certain chemical conditions.

Acidic/Basic Conditions: The parent compound, 7H-dibenzo[c,g]carbazole, is noted to neutralize acids in exothermic reactions. nih.gov While carbazoles are generally considered extremely weak bases, the N-methyl group in this compound slightly increases the electron density on the nitrogen, making it marginally more basic than its N-H counterpart, though it remains a very weak base.

Oxidative/Reductive Environments: As discussed in the redox chemistry section, the compound is reactive towards strong oxidizing agents, which can lead to decomposition. chemicalbook.com It is also incompatible with certain other reagents like nitrogen oxides. chemicalbook.com When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides. nih.gov

General Stability: The compound is generally stable under neutral conditions and when protected from strong oxidizing agents and high-energy radiation. It is soluble in common organic solvents but insoluble in petroleum ether. nih.gov

Table 2: Chemical Stability Profile of the Dibenzocarbazole System

| Condition | Stability/Reactivity | Notes | Reference |

| Thermal | High Stability | The large, fused aromatic system contributes to thermal robustness. | ontosight.ai |

| Strong Acids | Reactive | Neutralizes acids in exothermic reactions. | nih.gov |

| Strong Bases | Generally Stable | The parent carbazole reacts upon fusion with potassium hydroxide. | chemicalbook.com |

| Strong Oxidizing Agents | Unstable | Incompatible, leads to decomposition. | chemicalbook.com |

| UV/Visible Light | Photochemically Active | Undergoes photo-oxidation and other photochemical transformations. | nih.govosti.gov |

This table summarizes the known stability and reactivity of the core dibenzocarbazole structure under different chemical conditions.

Iv. Theoretical and Computational Investigations of N Methyl 7h Dibenzo C,g Carbazole

Electronic Structure Elucidation via Quantum Mechanical Approaches

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of molecules like N-MeDBC. These methods, particularly Density Functional Theory (DFT), model the distribution of electrons within the molecule, which governs its chemical properties and reactivity. For the closely related parent compound, 7H-dibenzo[c,g]carbazole (DBC), QM calculations have been instrumental in mapping its metabolic mechanism. Such analyses provide a robust framework for understanding the nuanced effects of the N-methyl group in N-MeDBC.

Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilic character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability. A large gap indicates high stability. |

Computational methods allow for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. These maps use a color scale to visualize electron-rich areas (typically colored red), which are susceptible to electrophilic attack, and electron-poor areas (colored blue), which are prone to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. For large, complex molecules like N-MeDBC, this is often studied using Molecular Dynamics (MD) simulations. MD simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and how the molecule interacts with its environment, such as a solvent or the active site of an enzyme.

In a comprehensive study of the parent DBC molecule, MD simulations were

V. Molecular Interactions and Mechanistic Biological Research of N Methyl 7h Dibenzo C,g Carbazole

Interaction with Deoxyribonucleic Acid (DNA) and Adduct Formation Mechanisms

The initiation of chemical carcinogenesis is widely considered to involve the covalent binding of a chemical or its metabolites to DNA, forming DNA adducts. nih.gov The interaction of MeDBC with DNA has been a key area of research to understand its organ-specific carcinogenicity.

N-Methyl-7H-dibenzo(c,g)carbazole is metabolically activated to reactive forms that can covalently bind to DNA. nih.gov Studies using human epithelial cell-mediated activation assays have demonstrated that MeDBC induces both cytotoxicity and mutations in a dose-dependent manner in human fibroblast cells, a process linked to its ability to form DNA adducts. nih.gov In these assays, MeDBC required approximately two-fold higher concentrations than its parent compound, DBC, to elicit similar cytotoxic and mutagenic effects. nih.gov The capacity of MeDBC to bind to DNA is significantly influenced by the tissue type and the specific metabolic enzymes present. nih.govnih.gov For instance, at biologically significant low doses, DBC was found to be 2.5 times more effective than MeDBC in its covalent binding to the DNA of human fibroblasts. nih.gov

The methylation at the nitrogen-7 position profoundly alters the DNA adduct profile of the dibenzocarbazole (B1207471) molecule, which is believed to be a primary reason for the differential carcinogenic profiles of MeDBC and DBC. nih.govnih.gov The presence of the methyl group significantly reduces the extent of DNA binding in certain tissues. In mouse liver, the total DNA binding of DBC is approximately 300 times greater than that of MeDBC. nih.gov In stark contrast, this difference is only about 2-fold in mouse skin, where both compounds are local carcinogens. nih.gov

| Parameter | This compound (MeDBC) | 7H-dibenzo(c,g)carbazole (DBC) | Reference |

| Relative DNA Binding (Liver) | ~300-fold lower | Higher | nih.gov |

| Relative DNA Binding (Skin) | ~2.3-fold lower | Higher | nih.gov |

| Major DNA Adducts (Human Cells) | 2 | 3 | nih.gov |

| DNA Adducts (V79MZh1A1 cells) | 6 distinct spots | 5 distinct spots | nih.gov |

| DNA Adducts (V79MZh1A2 cells) | 5 distinct spots | 3 distinct spots | nih.gov |

Role of Cytochrome P450 Enzymes in Molecular Transformation

The biotransformation of MeDBC into reactive, DNA-binding metabolites is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov The specific CYP isoforms involved play a critical role in determining the metabolic fate and subsequent biological activity of the compound.

In vitro metabolism studies using liver microsomes from mice and rats have identified several key metabolites of MeDBC. nih.gov These studies revealed that biotransformation does not occur via demethylation to the parent DBC, but rather through oxidation at specific sites on the molecule. The major metabolites identified were:

5-hydroxy-N-Methyl-7H-dibenzo(c,g)carbazole (5-OH-N-Me DBC), accounting for approximately 50% of the metabolites.

N-hydroxymethyl-7H-dibenzo(c,g)carbazole (N-HMe DBC), resulting from oxidation of the methyl group, comprising 25-30% of metabolites.

3-hydroxy-N-Methyl-7H-dibenzo(c,g)carbazole (3-OH-N-Me DBC), representing about 10% of the metabolites. nih.gov

The formation of dihydrodiols was also detected, albeit as minor metabolites. nih.gov This pattern indicates that metabolic attack occurs on both the aromatic ring system and the N-methyl group itself, leading to a distinct set of products compared to the parent compound. nih.gov

The metabolic activation pathways of MeDBC and DBC differ significantly, which is a key determinant of their distinct organ-specific carcinogenicity. nih.govnih.gov The most striking difference is the role of the nitrogen atom. The parent compound, DBC, is believed to be activated both at its carbon rings and at the pyrrole (B145914) nitrogen, with the N-7 position playing a crucial role in its potent hepatocarcinogenicity. nih.govnih.gov The methylation in MeDBC blocks this nitrogen-centered activation pathway. nih.gov

Studies with engineered V79 cell lines show that both MeDBC and DBC are metabolized by human CYP1A1 and CYP1A2, but to different extents and with different outcomes. nih.gov

CYP1A1: This enzyme is highly effective in activating both compounds to DNA-binding species. It metabolizes DBC and MeDBC to produce high levels of DNA adducts (24.5 and 16.2 adducts/10⁸ nucleotides, respectively). nih.gov The resulting adduct patterns are distinct, suggesting that even when mediated by the same enzyme, the subsequent reactive metabolites differ. nih.gov

The lack of biotransformation at the nitrogen atom in MeDBC is considered a primary reason for its absence of hepatotoxicity and hepatocarcinogenic activity, in contrast to the potent liver carcinogen DBC. nih.gov

| Metabolic Feature | This compound (MeDBC) | 7H-dibenzo(c,g)carbazole (DBC) | Reference |

| Activation at Nitrogen Atom | Blocked by methyl group | A key pathway for hepatocarcinogenicity | nih.govnih.gov |

| Primary Activation Enzyme | CYP1A1 | CYP1A1 | nih.gov |

| Activation by CYP1A2 | More efficient than for DBC, but low overall adduct formation | Less efficient than for MeDBC | nih.gov |

| Major Metabolites | Hydroxylated at C-5, C-3, and the N-methyl group | Phenols (e.g., 5-OH-DBC, 3-OH-DBC, 2-OH-DBC) | nih.govnih.gov |

| Demethylation | Not observed or minimal | Not applicable | nih.gov |

Induction of Cellular Processes at a Molecular Level

The interaction of MeDBC metabolites with cellular components, particularly DNA, triggers various cellular responses. In human fibroblast cells, MeDBC is a dose-dependent inducer of both cytotoxicity and mutagenicity. nih.gov Furthermore, studies in genetically engineered V79 hamster cells expressing human CYP1A1 have shown that MeDBC causes a statistically significant increase in the frequency of micronuclei. nih.gov The formation of micronuclei indicates that the compound can induce chromosomal damage. Analysis revealed that MeDBC induces approximately equal levels of both kinetochore-positive and kinetochore-negative micronuclei, suggesting it has both clastogenic (causing chromosome breaks) and aneugenic (causing chromosome loss) potential. nih.gov The Comet assay also confirmed that MeDBC causes DNA damage. nih.gov These findings demonstrate that at a molecular level, MeDBC is metabolically activated into species that are genotoxic, leading to mutations and chromosomal aberrations, which are hallmark events in the process of carcinogenesis. nih.govnih.gov

Mutagenic Potential via DNA Interaction

This compound (N-MeDBC), a derivative of the environmental pollutant 7H-dibenzo(c,g)carbazole (DBC), demonstrates significant mutagenic activity through its interaction with DNA. nih.gov Following metabolic activation, N-MeDBC becomes capable of forming covalent bonds with DNA, leading to the formation of DNA adducts. nih.gov These adducts are lesions in the DNA that can interfere with replication and transcription, ultimately causing mutations if not properly repaired.

In a human epithelial cell-mediated activation assay, N-MeDBC induced mutations in a dose-dependent manner in repair-deficient human fibroblasts. nih.gov This indicates that the compound itself, after being metabolized, has the intrinsic ability to alter the genetic material. The formation of DNA adducts is a critical step in the mutagenic process initiated by N-MeDBC. Analysis has shown that N-MeDBC produces two major DNA adducts, one of which is also observed with its parent compound, DBC. nih.gov

The mutagenic potential of N-MeDBC is linked to its ability to covalently bind to DNA. At biologically significant low doses, the parent compound DBC is approximately 2.5 times more effective than N-MeDBC in this covalent binding. nih.gov However, both compounds clearly demonstrate the ability to interact with DNA and induce mutations. nih.gov This interaction is a key molecular initiating event for the mutagenicity and carcinogenicity of these compounds.

Genotoxic Pathways and DNA Damage Induction

The genotoxicity of this compound (N-MeDBC) is initiated through metabolic activation, primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A1. nih.gov This metabolic process transforms N-MeDBC into reactive intermediates that can directly damage DNA. The resulting DNA damage manifests in several forms, including the formation of DNA adducts, single-strand breaks, and the induction of micronuclei. nih.gov

Research conducted on human keratinocytes (HaCaT cells) has shown that N-MeDBC significantly induces DNA adducts and strand breaks. nih.gov This DNA damage triggers a cellular response cascade, including the phosphorylation of the p53 tumor suppressor protein and the histone H2AX. nih.gov The phosphorylation of H2AX to form γH2AX is a well-established marker for DNA double-strand breaks, indicating the severity of the damage induced by N-MeDBC.

The genotoxic pathways engaged by N-MeDBC are critical to its carcinogenic activity, particularly in the skin. nih.govnih.gov The compound's ability to cause mutations in the skin has been demonstrated in transgenic mouse models (MutaMouse), where topical application of N-MeDBC led to a significant increase in mutant frequency in this organ. nih.gov This organ-specific genotoxicity highlights the importance of local metabolic activation in determining the ultimate biological effects of N-MeDBC. nih.govnih.gov

Comparative Analysis with Related Dibenzo(c,g)carbazole Derivatives on Molecular Targets

The biological activity of this compound (N-MeDBC) and its related dibenzo(c,g)carbazole derivatives is highly dependent on their chemical structure, which dictates their metabolic activation and subsequent interaction with molecular targets like DNA. A comparative analysis reveals significant differences in organ-specific toxicity and mutagenicity.

7H-dibenzo(c,g)carbazole (DBC) is a potent carcinogen in both the liver and skin. nih.gov In contrast, N-MeDBC is primarily a sarcomagen and induces skin tumors, but lacks hepatocarcinogenic potential. nih.govnih.gov Another derivative, 5,9-dimethyl-DBC (DiMeDBC), is exclusively a hepatocarcinogen. nih.govnih.gov

These differences in carcinogenicity correlate with their ability to form DNA adducts and induce mutations in specific organs.

In the liver: DBC and DiMeDBC are potent inducers of DNA adducts and mutations, with studies showing a 30- to 50-fold increase in mutant frequency in the liver of MutaMouse models. nih.gov N-MeDBC, being non-hepatocarcinogenic, induces a very small number of adducts and has only a weak effect on mutant frequency in the liver. nih.govnih.gov

In the skin: Following topical application, DBC and N-MeDBC produce significant increases in mutant frequency (3.4- to 7.9-fold). nih.gov Conversely, the hepatocarcinogen DiMeDBC has a weak effect on mutation induction in the skin. nih.gov

These findings underscore the principle of tissue-specific metabolic activation. For instance, human keratinocytes, which primarily express the CYP1A1 enzyme, are susceptible to the genotoxic effects of DBC and N-MeDBC, as this enzyme is involved in their metabolism. nih.gov However, DiMeDBC, which is not metabolized by CYP1A1, shows no significant genotoxic activity in these cells. nih.gov

The following table summarizes the comparative genotoxicity and carcinogenicity of these compounds in different tissues:

| Compound | Target Organ(s) for Carcinogenicity | Genotoxicity in Liver (Mutant Frequency) | Genotoxicity in Skin (Mutant Frequency) |

| 7H-dibenzo(c,g)carbazole (DBC) | Liver, Skin | High (30-50 fold increase) nih.gov | High (3.4-7.9 fold increase) nih.gov |

| This compound (N-MeDBC) | Skin, Sarcomas | Weak nih.gov | High (3.4-7.9 fold increase) nih.gov |

| 5,9-dimethyl-DBC (DiMeDBC) | Liver | High (30-50 fold increase) nih.gov | Weak nih.gov |

This comparative analysis demonstrates that minor structural modifications, such as the addition of a methyl group to the nitrogen atom or at the 5 and 9 positions, profoundly influence the metabolic fate and organ-specific genotoxicity of dibenzocarbazole derivatives.

Vi. Advanced Materials Science Applications of N Methyl 7h Dibenzo C,g Carbazole Focus on Structural Principles

Design Principles for Organic Electronic Materials

The design of organic electronic materials hinges on the ability to control their electronic and physical properties through precise molecular architecture. N-Methyl-7H-dibenzo[c,g]carbazole embodies several key principles that make it and its parent structure, 7H-dibenzo[c,g]carbazole, attractive for these applications.

The core of this molecule is a large, rigid, and planar polycyclic aromatic hydrocarbon system. This extensive π-conjugated system is fundamental to its electronic properties, facilitating the delocalization of electrons, which is a prerequisite for charge transport. The carbazole (B46965) nitrogen atom introduces a specific electronic feature. In its unsubstituted form, 7H-dibenzo[c,g]carbazole, the N-H group can participate in hydrogen bonding, influencing molecular packing in the solid state.

The methylation of the nitrogen atom to form N-Methyl-7H-dibenzo[c,g]carbazole has significant consequences. The methyl group is an electron-donating group, which can modulate the energy levels of the molecule, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning of energy levels is critical for designing materials for specific roles in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

In the context of host materials for OLEDs, derivatives of carbazole are often employed due to their high triplet energy and good charge-transporting properties. rsc.org The dibenzocarbazole (B1207471) framework, being an extended version of the carbazole unit, can be functionalized to create materials with tailored properties. For instance, combining electron-donating units like carbazole with electron-withdrawing units can lead to materials with desirable characteristics for modern high-efficiency OLEDs. rsc.org The systematic variation of substituents allows for a fine-tuning of the material's thermal stability, photophysical properties, and charge carrier transport capabilities. rsc.org

Optoelectronic Properties and Photophysical Behavior

The optoelectronic properties of N-Methyl-7H-dibenzo[c,g]carbazole are intrinsically linked to its molecular structure. The large aromatic system gives rise to strong absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum.

Luminescence Characteristics Influenced by N-Substitution

The substitution on the nitrogen atom of the carbazole moiety has a profound effect on the luminescence properties of the molecule. The introduction of a methyl group, as in N-Methyl-7H-dibenzo[c,g]carbazole, can alter the photophysical behavior compared to the unsubstituted parent compound. This N-substitution can influence the excited-state dynamics and the nature of the emitted light.

For example, in related aza-helicene structures incorporating an N-phenyl carbazole unit, the strong electron-donating nature of this group leads to a high fluorescence quantum yield and a longer fluorescence lifetime. researchgate.net This enhancement is attributed to the intramolecular charge transfer characteristics. researchgate.net While specific data for N-Methyl-7H-dibenzo[c,g]carbazole was not available in the search results, the principle that N-substitution significantly modulates luminescence is well-established in similar systems. The electronic nature of the substituent on the nitrogen atom can dictate whether the luminescence is fluorescence or phosphorescence and can affect its efficiency and color. nih.gov

Charge Carrier Mobility Considerations Based on Molecular Structure

Effective charge carrier mobility is a critical parameter for the performance of organic electronic devices. The molecular structure of N-Methyl-7H-dibenzo[c,g]carbazole is conducive to good charge transport. The planar and rigid nature of the dibenzocarbazole core allows for significant intermolecular π-π stacking in the solid state. This close packing of molecules creates pathways for charge carriers (holes or electrons) to hop between adjacent molecules.

The parent compound, 7H-dibenzo[c,g]carbazole, is a crystalline solid, which implies a degree of long-range order in its molecular packing. nih.gov This order is beneficial for charge transport. The methylation at the nitrogen position can influence this packing. While it prevents hydrogen bonding that could enforce a particular packing motif, the steric bulk of the methyl group will also play a role in determining the intermolecular arrangement. The balance of π-π interactions and steric effects will ultimately define the charge carrier mobility of the material. In the broader class of carbazole-based materials, they are well-regarded as hole-transporting materials, a property that is essential for the efficiency of devices like perovskite solar cells. researchgate.net

Role as a Structural Motif in Functional Organic Frameworks

The rigid and well-defined geometry of the dibenzocarbazole structure makes it an excellent candidate for use as a building block, or "motif," in the construction of larger, highly ordered structures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are crystalline porous solids with a wide range of potential applications, including gas storage, separation, and catalysis.

While the direct incorporation of N-Methyl-7H-dibenzo[c,g]carbazole into such frameworks was not explicitly detailed in the search results, the principles of framework design suggest its suitability. nih.gov The dibenzocarbazole unit can be functionalized with appropriate linking groups (e.g., carboxylic acids, boronic acids, or amines) that can then be used to connect to metal nodes (in MOFs) or other organic linkers (in COFs). The inherent properties of the dibenzocarbazole unit, such as its electronic characteristics and its ability to interact with guest molecules, would then be imparted to the resulting framework. The introduction of specific functional groups into the framework's structure can lead to targeted applications and improved performance. nih.gov

Formation of Molecular Complexes and Supramolecular Assemblies

The extended π-system of N-Methyl-7H-dibenzo[c,g]carbazole makes it prone to forming molecular complexes and supramolecular assemblies through non-covalent interactions, primarily π-π stacking. rsc.org These interactions are fundamental to the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, functional architectures.

The assembly of these molecules can be influenced by various factors, including the solvent environment and the specific structure of the interacting molecules. rsc.org For instance, in carbazole-based dendrimers, the size and configuration of a central core molecule can modulate the self-assembly behavior, leading to the formation of different structures such as crystalline spherulites or fibrous gels. rsc.org The balance of π-π interactions between the carbazole units is a key driving force for this assembly. rsc.org

The ability to form such ordered assemblies is crucial for creating materials with anisotropic properties, which can be advantageous in applications like polarized light emission or directional charge transport. The study of these dynamic processes is essential for designing and controlling the formation of these complex structures for specific applications, such as selective encapsulation of small molecules or influencing chemical reactions within the assembly's cavities. nih.gov

An in-depth examination of the analytical methodologies employed in the research of N-Methyl-7H-dibenzo(c,g)carbazole reveals a suite of sophisticated techniques essential for its characterization, purification, and quantification. These methods are fundamental to understanding the compound's properties and behavior in various research contexts.

Analytical Research Methodologies for N Methyl 7h Dibenzo C,g Carbazole

The structural complexity and nuanced properties of N-Methyl-7H-dibenzo(c,g)carbazole necessitate the use of advanced analytical techniques for its comprehensive study. Researchers rely on a combination of spectroscopic, chromatographic, and quantitative methods to elucidate its structure, confirm its purity, and measure its concentration in experimental samples.

Viii. Future Research Directions and Emerging Paradigms in N Methyl 7h Dibenzo C,g Carbazole Studies

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-MeDBC has traditionally relied on the methylation of the parent DBC. The synthesis of DBC itself can be achieved through methods such as the Fischer indole (B1671886) synthesis starting from tetralon-2-β-naphthylhydrazon or via amination of 1,1'-Bi-2-naphthyl. chemicalbook.comwikipedia.org The N-methylation step is a subsequent reaction on the pre-formed dibenzocarbazole (B1207471) core. nih.gov

However, these multi-step syntheses often involve harsh conditions and are not aligned with modern principles of green chemistry. Future research is increasingly directed towards the development of more efficient, atom-economical, and sustainable synthetic pathways. Key areas of focus will likely include:

One-Pot Syntheses: Designing catalytic systems that allow for the construction of the dibenzocarbazole skeleton and subsequent N-alkylation in a single reaction vessel, minimizing solvent waste and purification steps.

C-H Activation Strategies: Exploring transition-metal-catalyzed C-H activation/amination/arylation sequences could provide more direct routes to substituted dibenzocarbazoles, potentially bypassing the need for pre-functionalized starting materials. acs.org

Flow Chemistry: The adoption of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability of N-MeDBC synthesis.

Bio-catalysis: Investigating enzymatic routes for the synthesis or modification of the carbazole (B46965) core represents a long-term goal for achieving highly sustainable production methods.

The development of such novel routes is critical not only for reducing the environmental footprint of its production for research purposes but also for enabling potential future applications in materials science that may require larger quantities of the compound.

Exploration of Advanced Electronic and Optical Properties

The carbazole moiety is a well-established building block for organic electronic materials due to its electron-rich nature, rigid planar structure, and excellent charge-transporting properties. ontosight.aiwikipedia.org While N-MeDBC has primarily been studied from a toxicological perspective, its structural features suggest significant potential in optoelectronics. Future research is poised to systematically characterize its electronic and photophysical properties.

N-MeDBC is known to possess high thermal stability and fluorescence. ontosight.ai The parent compound, DBC, exhibits significant UV absorption. nih.gov For derivatives, the introduction of a methyl group on the nitrogen atom can influence solubility, molecular packing in the solid state, and electronic characteristics. researchgate.net

Key research directions include:

Photophysical Characterization: Detailed studies are needed to quantify the fluorescence quantum yield, excited-state lifetime, and solvatochromic behavior of N-MeDBC. Understanding these properties is fundamental for assessing its suitability as an emitter in organic light-emitting diodes (OLEDs).

Electrochemical Analysis: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through techniques like cyclic voltammetry is crucial. nih.gov These parameters govern charge injection and transport in electronic devices and are essential for designing efficient device architectures.

Theoretical Modeling: Computational studies can provide deep insights into the electronic structure, transition energies, and charge distribution of N-MeDBC, complementing experimental findings and guiding the design of new derivatives with tailored optoelectronic properties.

The table below summarizes the key properties of the parent compound and the anticipated areas of investigation for N-MeDBC.

| Property | 7H-dibenzo[c,g]carbazole (DBC) | N-Methyl-7H-dibenzo(c,g)carbazole (N-MeDBC) |

| Molecular Formula | C₂₀H₁₃N nih.gov | C₂₁H₁₅N nih.gov |

| Molar Mass | 267.32 g/mol nih.gov | 281.35 g/mol nih.gov |

| Physical State | Crystalline Solid nih.gov | Solid (Predicted) |

| Known Properties | Carcinogenic, UV absorption nih.govnih.gov | Sarcomagenic, Fluorescent, Thermally Stable ontosight.ainih.gov |

| Future Research | - | Quantitative Photophysics (Quantum Yield, Lifetime), Electrochemical Analysis (HOMO/LUMO), Charge Carrier Mobility |

This table is based on available data and highlights areas for future research.

Deeper Elucidation of Structure-Activity Relationships in Molecular Biology

Significant progress has been made in understanding the unique biological activity of N-MeDBC. Unlike its parent compound, which is a potent carcinogen in both the liver and skin, N-MeDBC is exclusively sarcomagenic, inducing tumors at the site of application (skin). nih.govnih.gov This remarkable tissue specificity is directly linked to its metabolic activation and subsequent interaction with DNA.

Research has shown that N-MeDBC induces the formation of DNA adducts, which are covalent bonds between the chemical and DNA. nih.gov Crucially, these adducts are readily formed in skin and lung tissue but are not significantly detected in the liver. nih.gov This is in stark contrast to other derivatives, such as the potent hepatocarcinogen 5,9-dimethyl-DBC, which does not form adducts in skin-derived cells but does in the liver. nih.govnih.gov

Future research will aim to build upon these findings by:

Identifying Specific DNA Adducts: Precisely characterizing the chemical structure of the DNA adducts formed by N-MeDBC. This will clarify the exact mechanism of DNA damage and the types of mutations it is likely to cause.

Mapping Metabolic Pathways: While cytochrome P450 enzymes are implicated, the specific enzymes responsible for activating N-MeDBC in the skin versus the lack of activation in the liver need to be definitively identified. nih.gov This could involve studies using recombinant enzymes and tissue-specific knock-out models.

Investigating Downstream Cellular Responses: Moving beyond DNA adducts to understand the full cellular response to N-MeDBC exposure, including the activation of DNA repair pathways, cell cycle arrest, and apoptosis. Studies have already shown that N-MeDBC can induce DNA strand breaks and micronuclei in human keratinocytes. mdpi.com

Exploring Epigenetic Effects: Investigating whether N-MeDBC can induce epigenetic modifications, such as changes in DNA methylation or histone modifications, which could contribute to its carcinogenic profile.

A comparative overview of the biological activity of DBC and its derivatives highlights the subtle yet critical role of methyl group placement.

| Compound | Carcinogenic Target Tissue(s) | DNA Adduct Formation in Liver | DNA Adduct Formation in Skin |

| 7H-dibenzo[c,g]carbazole (DBC) | Liver, Skin nih.gov | Yes nih.gov | Yes nih.gov |

| This compound (N-MeDBC) | Skin (Sarcomagenic) nih.gov | No/Very Low nih.govnih.gov | Yes nih.gov |

| 5,9-dimethyl-DBC | Liver (Hepatocarcinogenic) nih.gov | Yes nih.gov | No nih.gov |

This table summarizes findings from multiple in vivo and in vitro studies.

Integration into Next-Generation Functional Materials

The promising electronic properties inherent to the dibenzocarbazole framework position N-MeDBC as a candidate for integration into next-generation functional materials. The broader carbazole family has seen extensive use in materials science, particularly in organic electronics. researchgate.netontosight.ai Derivatives are widely employed as:

Hole-Transporting Materials: In OLEDs and perovskite solar cells, the electron-rich carbazole core facilitates the efficient transport of positive charges (holes). derthon.com

Host Materials: In phosphorescent OLEDs (PhOLEDs), carbazole-based hosts are used to form a solid-state matrix for phosphorescent emitter molecules, preventing aggregation and facilitating energy transfer.

Organic Semiconductors: Carbazole-based polymers and small molecules have been developed as the active layer in organic thin-film transistors (OTFTs). rsc.org

The future integration of N-MeDBC into such materials will depend on leveraging its specific properties. The N-methyl group, while simple, can influence key material characteristics such as solubility in organic solvents for solution-based processing and the molecular packing of thin films, which directly impacts charge carrier mobility. researchgate.net

Emerging research paradigms will likely focus on:

Device Prototyping: Synthesizing high-purity N-MeDBC to fabricate and test its performance in prototype devices like OLEDs and OTFTs.

Derivative Functionalization: Using N-MeDBC as a core scaffold and introducing other functional groups to fine-tune its electronic properties for specific applications, such as shifting its emission color or improving its charge injection capabilities.

Advanced Composites: Blending N-MeDBC with other polymers or nanomaterials to create composite films with enhanced mechanical, thermal, or electronic properties.

The exploration of N-MeDBC in materials science represents a paradigm shift from viewing it solely as a toxicant to recognizing its potential as a valuable molecular building block.

Q & A

Q. What experimental models are commonly used to assess the genotoxicity of N-Methyl-7H-dibenzo(c,g)carbazole?

Answer:

- In vitro models : Chinese hamster V79 cell lines genetically engineered to express human cytochrome P450 (CYP) enzymes (e.g., CYP1A1, CYP1A2) are widely used to study metabolic activation and DNA adduct formation .

- Human-derived systems : HepG2 hepatoma cells, which retain endogenous CYP1A1/1A2 activity, are employed to evaluate tissue-specific mutagenicity .

- In vivo models : Syrian hamsters and mice are utilized for respiratory tract and skin carcinogenicity studies, respectively, due to species-specific metabolic responses .

Q. Which analytical methods are recommended for detecting DNA adducts formed by this compound?

Answer:

Q. How does cytochrome P450 metabolism influence the carcinogenicity of this compound?

Answer: CYP1A1 and CYP1A2 are critical for metabolic activation. For example:

- CYP1A1 hydroxylates this compound to form 3-hydroxy metabolites, which are proximate genotoxicants in liver .

- Inhibition studies using α-naphthoflavone (CYP1A1/1A2 inhibitor) can confirm enzyme-specific contributions to mutagenicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data between bacterial and mammalian systems?

Answer:

- Metabolic competency : Use S9 liver homogenate in Salmonella typhimurium assays to simulate mammalian metabolism, as bacterial systems lack endogenous CYPs .

- Cross-validation : Compare results from V79 cells expressing human CYP1A1 with bacterial Ames tests supplemented with S9 mix to identify metabolic discrepancies .

- Dose-response analysis : Evaluate mutagenicity thresholds in mammalian cells (e.g., micronucleus assays in HepG2) versus bacterial reverse mutation assays .

Q. What experimental strategies differentiate tissue-specific carcinogenicity (e.g., sarcomagenic vs. hepatocarcinogenic effects)?

Answer:

- Organ-specific metabolic profiling : Compare CYP isoform expression (e.g., CYP1A1 in liver vs. CYP3A4 in skin) using qPCR or Western blotting in target tissues .

- DNA adduct mapping : Use 32P-postlabeling to identify adduct patterns in liver versus lung tissues, correlating with tumorigenic outcomes .

- Derivative studies : Contrast this compound with analogs like 5,9-dimethyldibenzo(c,g)carbazole (DiMeDBC), which lacks sarcomagenicity but is hepatocarcinogenic .

Q. How can computational models enhance understanding of metabolic pathways and electronic properties?

Answer:

- Density Functional Theory (DFT) : Predict HOMO/LUMO levels to identify reactive sites for metabolic hydroxylation or electrophilic attack .

- Molecular docking : Simulate interactions between this compound and CYP1A1 active sites to prioritize experimental validation of metabolites .

- QSAR models : Corrogate structural features (e.g., methyl substitution) with carcinogenic potency using data from analogs .

Q. What methodologies address conflicting data on the role of CYP3A4 in metabolic activation?

Answer:

- Isoform-specific inhibition : Use ketoconazole (CYP3A4 inhibitor) in microsomal incubations to quantify its contribution to metabolite formation .

- Recombinant enzymes : Express CYP3A4 in V79 cells and compare mutagenicity with parental cells to isolate isoform effects .

Data Analysis and Experimental Design

Q. How should researchers design studies to evaluate the environmental persistence of this compound?

Answer:

- Stability assays : Incubate this compound with liver microsomes or environmental matrices (e.g., soil extracts) under varying pH/temperature conditions, followed by LC-MS/MS quantification .

- Bioaccumulation studies : Use radiolabeled ([3H]) compound in aquatic models (e.g., zebrafish) to measure tissue distribution and half-life .

Q. What statistical approaches are recommended for analyzing dose-response relationships in carcinogenicity studies?

Answer:

- Benchmark dose (BMD) modeling : Estimate the lowest effective dose for tumor induction in rodent models, accounting for species-specific metabolic rates .

- Multivariate regression : Correlate DNA adduct levels with tumor incidence while controlling for confounding factors (e.g., age, CYP expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.